N-Methylhomopiperazine

Übersicht

Beschreibung

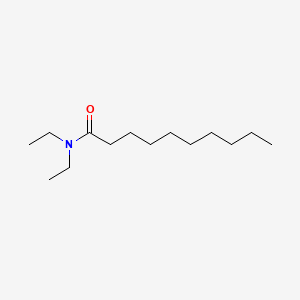

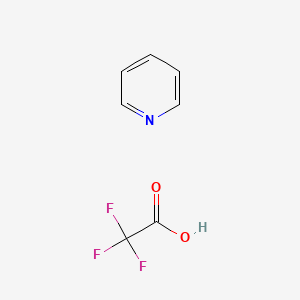

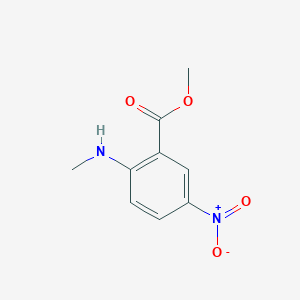

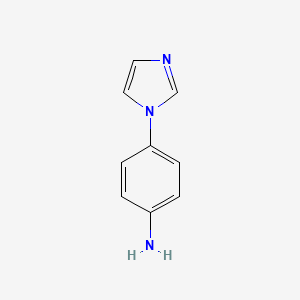

N-Methylhomopiperazine is a heterocyclic organic compound . It has the molecular formula C6H14N2 and a molecular weight of 114.1888 . It is used as a common building block in organic synthesis . For example, it is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .

Synthesis Analysis

N-Methylhomopiperazine can be synthesized through the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine . This process is carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The doped Cr improves the dispersion of the Cu0 particles and inhibits the generation of CuAl2O4 so that the Cu0 particles are retained as the active sites . Another synthesis method involves a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Molecular Structure Analysis

The IUPAC Standard InChI for N-Methylhomopiperazine is InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 . The IUPAC Standard InChIKey is FXHRAKUEZPSMLJ-UHFFFAOYSA-N .Chemical Reactions Analysis

N-Methylhomopiperazine undergoes a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Physical And Chemical Properties Analysis

N-Methylhomopiperazine is a liquid with a refractive index of n20/D 1.477 (lit.) . It has a boiling point of 74-75 °C/35 mmHg (lit.) and a density of 0.918 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

N-Methylhomopiperazine: is utilized in the synthesis of novel benzimidazole derivatives . These derivatives are known for their wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. The versatility of benzimidazole compounds makes them valuable in the development of new medications.

Preparation of Platinum (II) Substituted Disulfide Complexes

This compound plays a crucial role in the preparation of platinum (II) substituted disulfide complexes . Such complexes have significant applications in the field of chemistry and materials science, particularly in catalysis and as components in advanced material structures.

Nonlinear Optics (NLO)

1-Methylhomopiperazine: is a key ingredient in the creation of chiral hybrid lead halides for second harmonic generation in nonlinear optics . These materials are essential for developing NLO photonic devices due to their noncentrosymmetric structures and strong second harmonic generation response.

Cyclization Reactions

The compound is used in cyclization reactions to produce N-Methylhomopiperazine itself from other precursors. This process is efficient and can be carried out continuously, which is beneficial for large-scale production .

Coupling Reactions

It undergoes coupling reactions with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes . These reactions are fundamental in organic synthesis and can lead to the creation of various complex molecules.

Efflux Pump Inhibitors

N-Methylhomopiperazine: derivatives are explored as efflux pump inhibitors, which can potentially enhance the effectiveness of antibiotics against resistant bacteria . This application is particularly relevant in the fight against antibiotic resistance.

Antihistamine Drug Intermediates

The compound serves as an important intermediate in the synthesis of antihistamine drugs . These drugs are used to treat allergic reactions by blocking histamine receptors in the body.

Safety And Hazards

N-Methylhomopiperazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .

Zukünftige Richtungen

N-Methylhomopiperazine is a key intermediate of Emedastine, which is an antihistamine used to treat allergic rhinitis and urticaria . Several of its derivatives have been reported to have outstanding and desirable physiological activity . Therefore, the synthesis of N-Methylhomopiperazine has been intensively studied . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals.

Eigenschaften

IUPAC Name |

1-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRAKUEZPSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281294 | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylhomopiperazine | |

CAS RN |

4318-37-0 | |

| Record name | 4318-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylhomopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.